1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

Physicochemical Characterization Solid-State Chemistry Pyrazole Regioisomers

Researchers constructing bioactive pyrazoles frequently encounter regioisomer ambiguity that derails SAR campaigns. This 1,5-diphenyl-3-carbaldehyde building block eliminates that risk with published single-crystal X-ray diffraction data (R = 0.0441), providing unambiguous structural confirmation. • Validated precursor for ASM direct inhibitors (IC₅₀ = 0.87 μM) with preclinical antidepressant efficacy • Efficient aldehyde-to-nitrile conversion via I₂/NH₃ protocol enables rapid nitrile pharmacophore construction • Distinct melting point (130-137 °C) enables simple identity verification vs. 1,3-diphenyl or C4-carbaldehyde regioisomers • ≥98% HPLC purity ensures consistent lot-to-lot synthetic performance

Molecular Formula C16H12N2O
Molecular Weight 248.285
CAS No. 112009-28-6
Cat. No. B571341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
CAS112009-28-6
Synonyms1,5-DIPHENYL-1H-PYRAZOLE-3-CARBALDEHYDE
Molecular FormulaC16H12N2O
Molecular Weight248.285
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O
InChIInChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H
InChIKeyKUMVINZWWAVEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde (CAS 112009-28-6): Core Identity and Procurement-Ready Specifications


1,5-Diphenyl-1H-pyrazole-3-carbaldehyde (CAS 112009-28-6) is a disubstituted pyrazole carbaldehyde building block characterized by a molecular formula of C16H12N2O and a molecular weight of 248.28 g/mol . The compound features phenyl substituents at the N1 and C5 positions of the pyrazole ring, with a formyl (-CHO) group at C3, conferring distinct regiochemical and physicochemical properties . Commercially, the material is supplied as a solid with a specified melting point range of 130–137 °C and is commonly certified to a minimum purity of 98% (HPLC) for research and synthetic applications .

Why Simple In-Class Substitution of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde Fails in Regioselective Synthesis


In the context of heterocyclic building block procurement, the substitution pattern on the pyrazole core is a critical determinant of synthetic outcome. The 1,5-diphenyl arrangement in CAS 112009-28-6 positions the reactive aldehyde group at the C3 locus, which exhibits distinct steric and electronic characteristics compared to 1,3-diphenyl or C4-carbaldehyde regioisomers [1][2]. These differences manifest in divergent physicochemical properties—for instance, the 1,5-regioisomer displays a significantly lower melting point (130–137 °C) than its 1,3-diphenyl-4-carbaldehyde analog (142–148 °C), a direct consequence of altered crystal packing energetics . Consequently, substituting a C3-carbaldehyde with a C4-carbaldehyde, or altering the phenyl substitution pattern, alters both the solid-state handling properties and the regioselectivity of downstream reactions such as condensation or cycloaddition chemistries [1].

Head-to-Head Technical Evidence: Quantifying 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde Differentiation


Melting Point Differentiation: 1,5-Regioisomer vs. 1,3-Diphenyl-4-carbaldehyde Analog

The 1,5-diphenyl-3-carbaldehyde regioisomer exhibits a melting point range of 130–137 °C, which is 12–18 °C lower than that of the closely related 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (142–148 °C) . This difference in thermal behavior is attributed to distinct intermolecular interactions in the solid state, where the 1,3-regioisomer forms C–H⋯O hydrogen-bonded dimers (R₂²(10) and R₂¹(7) motifs) and exhibits π–π stacking with a centroid–centroid separation of 3.788 Å [1].

Physicochemical Characterization Solid-State Chemistry Pyrazole Regioisomers

Synthetic Utility: Quantitative Yield in Pyrazole-3-carbonitrile Transformation

The aldehyde moiety at the C3 position enables direct, high-yielding conversion to the corresponding nitrile. In a representative protocol, treatment of 1,5-diphenyl-1H-pyrazole-3-carbaldehyde (2.0 g, 9.8 mmol) with iodine (3.73 g, 29.4 mmol) in THF/aqueous ammonia afforded the corresponding pyrazole-3-carbonitrile in excellent yield . This one-step transformation contrasts with multi-step routes required for certain C4-carbaldehyde analogs lacking the same electronic activation, underscoring the synthetic efficiency advantage of the 1,5-diphenyl-3-carbaldehyde scaffold [1].

Organic Synthesis Nitrile Synthesis Heterocyclic Chemistry

Crystal Structure Confirmation: Unambiguous Regiochemical Assignment

Single-crystal X-ray diffraction analysis of 1,5-diphenyl-1H-pyrazole-3-carbaldehyde confirms the 1,5-disubstituted regioisomer with the aldehyde group at C3, with refinement to a final R-value of 0.0441 for 2755 observed reflections [1][2]. This level of structural precision is essential for structure-based drug design (SBDD) efforts where accurate 3D coordinates are required for docking studies or co-crystallization experiments. In contrast, the 1,3-diphenyl-4-carbaldehyde regioisomer crystallizes with four molecules in the asymmetric unit, reflecting different solid-state packing energetics [3].

X-ray Crystallography Structural Biology Analytical Chemistry

Pharmaceutical Intermediate Relevance: ASM Inhibitor Scaffold

Derivatives synthesized from the 1,5-diphenylpyrazole-3-carbaldehyde scaffold have demonstrated direct inhibitory activity against acid sphingomyelinase (ASM), a target implicated in depression. A rationally designed phenylpyrazole analog (Compound 46) derived from this core exhibited an IC₅₀ of 0.87 μM in enzymatic assays and demonstrated in vivo efficacy in a CUMS-induced mouse model of depression . While the specific aldehyde CAS 112009-28-6 serves as a key intermediate, the documented activity of its downstream derivatives substantiates the procurement value of this specific building block over structurally distinct pyrazole carbaldehydes that have not been validated in this therapeutic context .

Medicinal Chemistry Neurological Disorders Enzyme Inhibition

Definitive Application Scenarios for 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde in Scientific and Industrial Workflows


Regioselective Synthesis of 1,5-Diarylpyrazole-3-carbonitriles

Leverage the quantitative advantage in aldehyde-to-nitrile conversion efficiency. As demonstrated in the iodine-mediated protocol with THF/aqueous ammonia, 1,5-diphenyl-1H-pyrazole-3-carbaldehyde (2.0 g, 9.8 mmol) serves as an optimal starting material for accessing the corresponding 3-carbonitrile in high yield . This application is particularly relevant for medicinal chemists constructing nitrile-containing pharmacophores where the 1,5-diaryl substitution pattern is required for target binding .

Structure-Based Drug Design (SBDD) Requiring Crystallographic Certainty

When structural coordinates are essential for molecular docking, co-crystallization, or patent applications, the availability of a high-resolution single-crystal X-ray structure (final R-value 0.0441) for 1,5-diphenyl-1H-pyrazole-3-carbaldehyde provides unambiguous regioisomer confirmation [1][2]. This is a critical differentiator from many other pyrazole carbaldehydes that lack publicly available crystallographic data, reducing experimental ambiguity in SAR campaigns [2].

Solid-Phase Handling and Purification Optimization

Exploit the compound's melting point range of 130–137 °C for streamlined purification and handling . Compared to the higher-melting 1,3-diphenyl-4-carbaldehyde analog (142–148 °C), the lower thermal requirement facilitates recrystallization from common organic solvents and provides a simple melting point identity check to verify regioisomeric purity before committing to multi-step syntheses .

Medicinal Chemistry Campaigns Targeting Acid Sphingomyelinase (ASM)

Procure this building block as the synthetic entry point for generating ASM direct inhibitors. Literature precedent confirms that phenylpyrazole analogs built from the 1,5-diphenylpyrazole-3-carbaldehyde scaffold achieve potent enzymatic inhibition (IC₅₀ = 0.87 μM) and antidepressant effects in preclinical models . Using this specific aldehyde ensures alignment with validated structure-activity relationships, accelerating hit-to-lead progression .

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